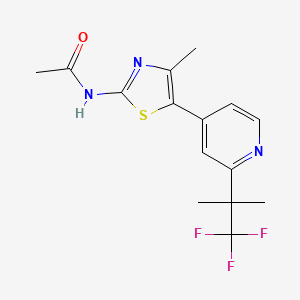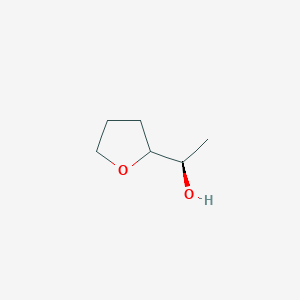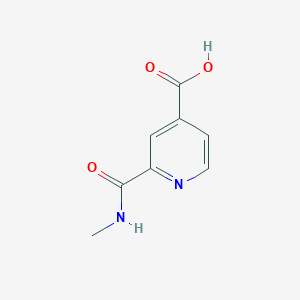
2-(Methylcarbamoyl)isonicotinic acid
Vue d'ensemble
Description
2-(Methylcarbamoyl)isonicotinic acid is a compound with the CAS Number: 1279208-48-8 . It has a molecular weight of 180.16 . This compound has been identified as a preliminary active fragment that displays inhibition of KDM4A enzymatic activity .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[(methylamino)carbonyl]isonicotinic acid . The InChI code is 1S/C8H8N2O3/c1-9-7(11)6-4-5(8(12)13)2-3-10-6/h2-4H,1H3,(H,9,11)(H,12,13) .Physical And Chemical Properties Analysis
This compound is a solid substance . Unfortunately, additional physical and chemical properties were not found in the retrieved data.Applications De Recherche Scientifique
Inhibition of KDM4A Enzymatic Activity
“2-(Methylcarbamoyl)isonicotinic acid” has been identified as a preliminary active fragment that displays inhibition of KDM4A enzymatic activity . KDM4A is a lysine demethylase enzyme that plays an important role in the epigenetic dysregulation in various cancers and is linked to aggressive disease and poor clinical outcomes . The compound was found to have an inhibition potency of 7.09 ± 1.36 μM for KDM4A .
Development of KDM4A Inhibitors
The compound is used in the development of selective KDM4A inhibitors . In-silico studies guided the development of derivatives designed as expansion of the primary fragment hit and provided further knowledge on the structure-activity relationship .
Organocatalyst in Condensation Reactions
“2-(Methylcarbamoyl)isonicotinic acid” serves as an organocatalyst in the one pot four component condensation reaction . This reaction is used to synthesize pyranopyrazoles based heterocyclic compounds .
Ligand for Coordination Polymer Preparation
The compound acts as an organic ligand for the preparation of copper (I) halide coordination polymer [CuBr (IN)]n, by hydrothermal method .
Synthesis of Anti-Tuberculosis Compounds
The synthesized compounds exhibited significant activity when compared to first-line drugs such as isoniazid (INH) and rifampicin (RIP) and could be a good starting point to develop new lead compounds in the fight against multidrug resistant tuberculosis .
Mécanisme D'action
Target of Action
The primary target of 2-(Methylcarbamoyl)isonicotinic acid is the Lysine demethylase 4A (KDM4A) enzyme . KDM4A is a member of the lysine demethylase family, which catalyzes the removal of methyl marks from histone lysine residues, thereby regulating chromatin structure and gene expression . KDM4A plays a crucial role in the epigenetic dysregulation in various cancers and is linked to aggressive disease and poor clinical outcomes .
Mode of Action
2-(Methylcarbamoyl)isonicotinic acid interacts with KDM4A, inhibiting its enzymatic activity . This inhibition is achieved through a substrate-competitive mechanism, as identified by a Homogeneous Time-Resolved Fluorescence-based assay . The compound’s interaction with KDM4A results in the inhibition of H3K9me3 peptide demethylation, a key process in the regulation of gene expression .
Biochemical Pathways
The action of 2-(Methylcarbamoyl)isonicotinic acid primarily affects the biochemical pathways involving histone methylation. Histone methylation is a crucial epigenetic mechanism regulated by the interplay of lysine methyltransferases (KMTs) and demethylases (KDMs) . By inhibiting KDM4A, 2-(Methylcarbamoyl)isonicotinic acid disrupts this balance, leading to changes in chromatin structure and gene expression .
Result of Action
The inhibition of KDM4A enzymatic activity by 2-(Methylcarbamoyl)isonicotinic acid leads to changes in the methylation status of histone lysine residues . This can result in alterations in chromatin structure and gene expression, potentially influencing cellular processes such as proliferation, development, differentiation, and genome integrity .
Safety and Hazards
While specific safety and hazard information for 2-(Methylcarbamoyl)isonicotinic acid was not found, it’s generally recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . It’s also advised to wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
2-(Methylcarbamoyl)isonicotinic acid has been identified as a preliminary active fragment, displaying inhibition of KDM4A enzymatic activity . Its chemical exploration was deeply investigated by computational and experimental approaches which allowed a rational fragment growing process . The in-silico studies guided the development of derivatives designed as expansion of the primary fragment hit and provided further knowledge on the structure–activity relationship . This work provides useful insights into key ligand-KDM4A protein interaction and provides structural features for the development of successful selective KDM4A inhibitors .
Propriétés
IUPAC Name |
2-(methylcarbamoyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-9-7(11)6-4-5(8(12)13)2-3-10-6/h2-4H,1H3,(H,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIZBGMQZAJNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1429698.png)
![3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1429699.png)

![3-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1429701.png)
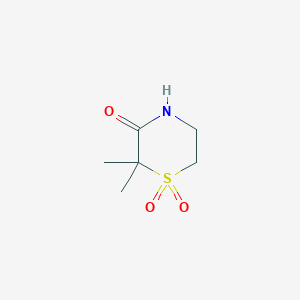


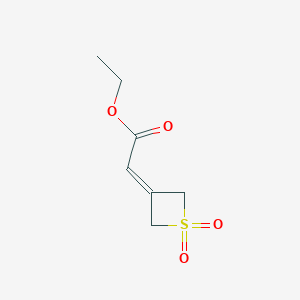

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride](/img/structure/B1429707.png)
